1-(9-benzyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl)ethanone
CAS No.: 438486-77-2
Cat. No.: VC4377535
Molecular Formula: C24H21NO3
Molecular Weight: 371.436
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 438486-77-2 |
|---|---|
| Molecular Formula | C24H21NO3 |
| Molecular Weight | 371.436 |
| IUPAC Name | 1-(9-benzyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl)ethanone |
| Standard InChI | InChI=1S/C24H21NO3/c1-15(26)21-16(2)28-24-19-11-7-6-10-18(19)23-20(22(21)24)13-25(14-27-23)12-17-8-4-3-5-9-17/h3-11H,12-14H2,1-2H3 |
| Standard InChI Key | WPCVPWILDDZHGN-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=C(O1)C3=CC=CC=C3C4=C2CN(CO4)CC5=CC=CC=C5)C(=O)C |
Introduction
The compound 1-(9-benzyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl)ethanone is a complex organic molecule with a unique structure. It belongs to the class of compounds known as tetracyclic systems, which are characterized by their four-ring structure. This specific compound includes a benzyl group attached to the nitrogen atom within the tetracyclic framework, along with a methyl group and two oxygen atoms forming part of the rings. The presence of multiple double bonds and the specific arrangement of these functional groups contribute to its chemical properties and potential applications.
Synthesis and Preparation
The synthesis of such complex molecules typically involves multi-step reactions, including ring formation and functional group modifications. While specific synthesis details for this compound are not available in the provided sources, similar compounds often require careful control of reaction conditions to achieve the desired structure.
Research Findings and Challenges
Research on complex organic molecules like this one often focuses on understanding their chemical properties, synthesis pathways, and potential biological activities. Challenges include optimizing synthesis conditions to achieve high yields and purity, as well as exploring their interactions with biological systems.
Data Table: Related Compounds
| Compound | Structure Features | Potential Applications |
|---|---|---|
| 4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12) | Similar tetracyclic framework | Organic synthesis intermediates |
| Ethyl 9-(3-imidazol-1-ylpropyl)-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12) | Imidazole side chain | Potential biological activity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume